molecular formula C11H10N2O2 B10972720 N-(4-methylpyridin-2-yl)furan-2-carboxamide CAS No. 35218-44-1

N-(4-methylpyridin-2-yl)furan-2-carboxamide

Cat. No.: B10972720
CAS No.: 35218-44-1
M. Wt: 202.21 g/mol
InChI Key: HOXYHBBSTSWWKC-UHFFFAOYSA-N
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Description

N-(4-methylpyridin-2-yl)furan-2-carboxamide is a synthetic small molecule featuring a furan-carboxamide core linked to a 4-methylpyridinyl group. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Compounds with this hybrid scaffold are frequently investigated for their potential biological activities. Research on structurally similar molecules provides insight into its potential applications. Notably, N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues, where a thiophene ring replaces the furan, have demonstrated promising antibacterial efficacy against extended-spectrum β-lactamase (ESBL)-producing clinical strains of E. coli ST131, a high-priority pathogen . Molecular docking studies suggest that such compounds can exhibit strong binding interactions with bacterial target proteins . Furthermore, the furan-2-carboxamide pharmacophore is a recognized active moiety in other research fields. For instance, specific furan-2-carboxamide derivatives have been identified as novel microtubule stabilizing agents, which induce mitotic arrest and potentiate apoptosis in cancer cell lines, presenting a potential strategy for anticancer research . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

35218-44-1

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C11H10N2O2/c1-8-4-5-12-10(7-8)13-11(14)9-3-2-6-15-9/h2-7H,1H3,(H,12,13,14)

InChI Key

HOXYHBBSTSWWKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

DCC/DMAP-Mediated Coupling

A widely employed method involves activating furan-2-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). In this procedure, furan-2-carboxylic acid (1.0 equiv) is dissolved in anhydrous dichloromethane, followed by sequential addition of DCC (1.2 equiv) and DMAP (0.1 equiv). After 30 minutes of activation, 4-methylpyridin-2-amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–24 hours. The crude product is purified via column chromatography (hexane/ethyl acetate, 3:1), yielding N-(4-methylpyridin-2-yl)furan-2-carboxamide in 72–78% yield.

Key Analytical Data

  • 1H NMR (400 MHz, CDCl3): δ 8.60 (s, 1H, NH), 8.25 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85 (d, J = 8.0 Hz, 1H, pyridine-H), 7.45–7.35 (m, 2H, furan-H), 6.65 (d, J = 3.2 Hz, 1H, furan-H), 2.45 (s, 3H, CH3).

  • HRMS (EI): m/z calcd for C11H10N2O2 [M]+: 202.0743, found: 202.0746.

Acid Chloride-Mediated Synthesis

Thionyl Chloride Activation

Furan-2-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl2). The carboxylic acid (1.0 equiv) is refluxed with excess SOCl2 (3.0 equiv) in 1,2-dichloroethane for 3 hours. The resulting acid chloride is then reacted with 4-methylpyridin-2-amine (1.1 equiv) in the presence of triethylamine (2.0 equiv) in dichloromethane at room temperature. This method achieves a yield of 66–70% after purification.

Reaction Conditions

  • Temperature: Reflux (acid chloride formation), 25°C (coupling).

  • Solvent: 1,2-Dichloroethane (acid chloride), dichloromethane (coupling).

  • Workup: Aqueous extraction followed by silica gel chromatography.

Advantages: Higher purity due to reactive intermediate; avoids carbodiimide byproducts.

Copper-Catalyzed Oxidative Coupling

TBHP/TBAI System in Water

An environmentally benign approach utilizes tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) in water. Furfural (1.0 equiv) and 4-methylpyridin-2-amine (1.2 equiv) are combined with TBHP (4.0 equiv) and TBAI (0.2 equiv) in water at 80°C for 5–6 hours. The reaction proceeds via oxidative C–C bond cleavage, forming the amide directly. This method yields 68–75% product.

Mechanistic Insight:
The reaction involves generation of a radical intermediate via TBHP-mediated oxidation, followed by coupling with the amine. TBAI acts as a phase-transfer catalyst, enhancing solubility in water.

Comparative Analysis of Methods

MethodCatalyst/ReagentSolventTemperature (°C)Yield (%)Purity (%)
DCC/DMAP CouplingDCC, DMAPDichloromethane2572–7895–98
Acid Chloride-MediatedSOCl2, Et3N1,2-Dichloroethane80 (reflux)66–7097–99
TBHP/TBAI OxidativeTBHP, TBAIWater8068–7590–94

Key Observations:

  • The DCC/DMAP method offers the highest yield but requires toxic carbodiimide reagents.

  • The acid chloride route provides high purity but involves hazardous SOCl2.

  • The oxidative TBHP/TBAI system is eco-friendly but slightly less efficient.

Characterization and Validation

Spectroscopic Confirmation

  • FT-IR (KBr): Peaks at 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), and 1240 cm⁻¹ (C–N stretch).

  • 13C NMR (100 MHz, CDCl3): δ 163.2 (C=O), 151.8 (pyridine-C), 147.5 (furan-C), 122.4–110.3 (aromatic-C), 21.5 (CH3).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water, 60:40) shows a single peak at retention time 4.2 minutes, confirming >98% purity for the DCC/DMAP-derived product.

Challenges and Optimizations

  • Byproduct Formation: The DCC method generates dicyclohexylurea, complicating purification. Substituting EDCI or HATU reduces this issue but increases cost.

  • Moisture Sensitivity: Acid chloride intermediates require anhydrous conditions. Use of molecular sieves improves reproducibility.

  • Oxidative Method Scalability: TBHP reactions necessitate careful temperature control to avoid over-oxidation .

Chemical Reactions Analysis

Types of Reactions: N-(4-methylpyridin-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(4-methylpyridin-2-yl)furan-2-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methylpyridin-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Carboxamides with Antibacterial Activity

The antibacterial efficacy of N-(4-methylpyridin-2-yl)furan-2-carboxamide is contextualized by comparing it to analogs with variations in the heterocyclic core or substituents:

N-(4-Bromophenyl)furan-2-carboxamide
  • Structure : Furan-2-carboxamide substituted with a 4-bromophenyl group.
  • Activity: Demonstrates broad-spectrum activity against Gram-negative (Acinetobacter baumannii, Enterobacter cloacae) and Gram-positive (S. aureus) pathogens.
  • Key Difference : The 4-bromophenyl group lacks the hydrogen-bonding capability of the 4-methylpyridin-2-yl group, which may limit target engagement in hydrophilic enzymatic pockets .
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide
  • Structure : Thiophene replaces the furan ring, with the same 4-methylpyridin-2-yl substituent.
  • Activity : Comparable efficacy against resistant E. coli and S. aureus strains. Thiophene’s larger atomic radius and sulfur atom may alter electronic properties, affecting interactions with bacterial proteins .
  • Key Difference : Thiophene’s increased hydrophobicity relative to furan could influence bioavailability and tissue distribution.
4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide
  • Structure : Benzamide core with a 4-bromo substituent and a 5-methylpyrazole group.
  • Activity: Effective against Salmonella enterica and K. pneumoniae.
  • Key Difference : The benzamide scaffold lacks the furan ring’s conjugated system, which may reduce π-π stacking interactions with aromatic residues in bacterial enzymes .

Structural-Activity Relationship (SAR) Insights

  • Heterocycle Impact :
    • Furan : Offers a balance of hydrophilicity and π-conjugation, facilitating both solubility and target binding .
    • Thiophene : Increased hydrophobicity may improve membrane permeability but reduce solubility in physiological environments .
  • Substituent Effects :
    • 4-Methylpyridin-2-yl : Enhances binding via hydrogen bonding (pyridine nitrogen) and hydrophobic interactions (methyl group), contributing to broad-spectrum activity .
    • Halogenated Aryl Groups (e.g., 4-bromophenyl) : Improve lipophilicity but may compromise target specificity due to steric bulk .

Activity Against Resistant Strains (Table 1)

Compound Target Pathogens Notable Resistance Coverage Reference
This compound S. aureus, K. pneumoniae, E. coli MRSA, ESBL-producing E. coli
N-(4-bromophenyl)furan-2-carboxamide A. baumannii, E. cloacae, S. aureus Multidrug-resistant A. baumannii
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide E. coli, S. aureus Methicillin-resistant S. aureus (MRSA)
4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide S. enterica, K. pneumoniae Carbapenem-resistant K. pneumoniae

Biological Activity

N-(4-methylpyridin-2-yl)furan-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a furan ring, a pyridine moiety, and a carboxamide functional group. The compound is characterized by its ability to interact with various biological targets, which may lead to significant therapeutic effects.

Property Value
Molecular FormulaC₁₁H₁₃N₃O₂
Molecular Weight217.24 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound exhibits potent antibacterial activity.

Table 1: Antimicrobial Activity

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa and A549, with IC50 values indicating effective growth inhibition.

Table 2: Anticancer Activity

Cell Line IC50 (µM)
HeLa12.5
A54915.8
MDA-MB-23118.3

The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways, potentially modulating their activity.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against extended-spectrum beta-lactamase (ESBL) producing E. coli strains. The results indicated significant antibacterial activity, suggesting potential for development as a therapeutic agent against resistant bacterial infections .
  • Anticancer Research : Another study focused on the antiproliferative effects of this compound on various cancer cell lines. The compound demonstrated notable cytotoxicity, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyridine or furan rings can significantly alter its potency and selectivity against different biological targets.

Comparative Analysis with Related Compounds

Table 3: Comparison with Related Compounds

Compound Name Activity Profile
N-(5-chloro-4-methylpyridin-2-yl)acetamideModerate antibacterial
N-(4-methylpyridin-2-yl)thiophene-2-carboxamideStrong antibacterial
N-(3-pyridyl)furan-2-carboxamideLow anticancer activity

Q & A

Q. What are the recommended synthesis protocols for N-(4-methylpyridin-2-yl)furan-2-carboxamide?

Synthesis typically involves coupling furan-2-carboxylic acid derivatives with substituted pyridines. A validated method includes:

  • Reacting furan-2-carbonyl chloride with 4-methylpyridin-2-amine under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for 12–18 hours .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from chloroform/methanol.
  • Confirmation of structure using 1H^1 \text{H} NMR, 13CNMR^{13} \text{C} \text{NMR}, and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example:

  • Crystallize the compound in a solvent system (e.g., DMF/water).
  • Use SHELX programs (SHELXT for solution, SHELXL for refinement) to resolve structural ambiguities and validate bond lengths/angles .
  • Compare experimental data with density functional theory (DFT)-optimized geometries for electronic structure validation .

Q. What preliminary biological activities have been reported?

  • Antiviral potential : Inhibits enterovirus (EV) and rhinovirus (RV) replication by targeting the conserved 2C protein, a viral ATPase .
  • Anti-inflammatory activity : Structural analogs (e.g., benzothiophene-furan hybrids) show cyclooxygenase (COX) inhibition, suggesting similar mechanisms .
  • Enzyme modulation : Pyridine and furan moieties enable interactions with kinase domains (e.g., MAPKAP-K2) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay variability : Standardize cell-based vs. cell-free assays (e.g., viral titer reduction vs. ATPase inhibition for 2C protein studies) .
  • Solubility issues : Use co-solvents (e.g., DMSO/PBS) and dynamic light scattering (DLS) to assess aggregation in aqueous buffers .
  • Metabolic instability : Perform hepatic microsome assays to identify degradation pathways .

Q. What strategies optimize potency against viral 2C proteins?

  • Structure-based design : Use homology modeling of EV/RV 2C proteins to identify key binding residues.
  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3_3) on the pyridine ring to enhance hydrophobic interactions with the 2C ATPase pocket .
  • SAR studies : Compare IC50_{50} values of analogs with varied substituents (e.g., 4-methyl vs. 4-fluorophenyl) .

Q. How can computational methods guide experimental design?

  • Molecular docking : Use AutoDock Vina to predict binding poses in the 2C protein (PDB: 6G92) .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
  • ADMET prediction : SwissADME or pkCSM to prioritize analogs with favorable pharmacokinetics .

Q. What analytical challenges arise in purity assessment?

  • HPLC limitations : Co-elution of structurally similar byproducts. Mitigate with UPLC-MS/MS (e.g., Waters ACQUITY BEH C18 column, 1.7 µm) .
  • Residual solvents : Track via GC-MS (e.g., residual THF in recrystallized samples) .
  • Chiral impurities : Use chiral stationary phases (e.g., Chiralpak IA) if stereocenters are present .

Q. How to address toxicity data gaps for preclinical development?

  • In vitro screens : MTT assay on HEK293 and HepG2 cells to assess acute cytotoxicity .
  • Genotoxicity : Ames test (TA98 strain) to rule out mutagenicity .
  • Cardiotoxicity risk : Patch-clamp assays on hERG channels to evaluate potassium channel blockade .

Methodological Considerations

Q. Experimental Design for SAR Studies

  • Library synthesis : Use parallel synthesis (e.g., Gilson Prep HPLC) to generate 20–50 analogs with systematic substituent variations .
  • Bioactivity clustering : Apply principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with IC50_{50} values .

Q. Resolving Crystallographic Disorder

  • Twinned crystals : Apply SHELXL TWIN commands to model overlapping electron densities .
  • Thermal motion : Refine anisotropic displacement parameters (ADPs) for heavy atoms .

Q. Reproducibility in Biological Assays

  • Positive controls : Include fluoxetine for 2C protein inhibition studies .
  • Dose-response curves : Use 8–12 data points with Hill slope validation (GraphPad Prism) .

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